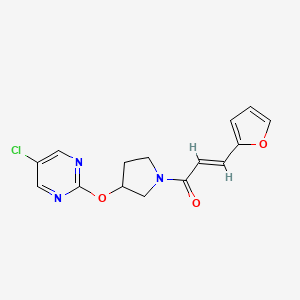
N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
カタログ番号 B2397318
CAS番号:
2034365-21-2
分子量: 314.73
InChIキー: DHRNSZWBLOPTSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride” is a chemical compound that contains several functional groups, including a furan ring, a thiazole ring, and a difluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), a furan ring (a five-membered ring with one oxygen atom), and a phenyl ring (a six-membered ring of carbon atoms) with two fluorine substitutions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the amine group (-NH2) could participate in acid-base reactions, the furan ring might undergo electrophilic aromatic substitution, and the thiazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .科学的研究の応用
Synthesis and Structural Analysis
- A novel compound structurally similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, namely N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, was synthesized and characterized by various spectroscopic methods. The molecular structure was determined using X-ray diffraction, and Hirshfeld surface analysis was employed for intermolecular contact analysis (Gayathri et al., 2019).
Corrosion Inhibition
- Thiazole derivatives, which include compounds similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, have been investigated for their corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations were utilized to predict their effectiveness against corrosion of iron metal (Kaya et al., 2016).
Photochemical Synthesis Applications
- Photochemical methodologies were developed for synthesizing compounds with furan and fluorinated phenyl groups, which are structural components of N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride. These methods involve the irradiation of specific precursors and can lead to the synthesis of related heterocyclic compounds (Buscemi et al., 2001).
Organosilicon Synthesis
- Research in the field of organosilicon synthesis has explored the synthesis of isocyanates that include furan and fluorophenyl groups, related to the structure of N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride. This work provides insights into the synthesis of complex molecules with similar structural motifs (Lebedev et al., 2006).
Anticancer Applications
- Compounds structurally similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride have been synthesized and tested for their anticancer properties. The presence of the furan and phenyl groups in these compounds contributed to their observed antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).
Antimicrobial Activity
- A thiazole-based heterocyclic amide, which shares structural similarities with N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, was synthesized and found to exhibit antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi, highlighting the potential pharmacological applications of such compounds (Cakmak et al., 2022).
将来の方向性
特性
IUPAC Name |
N-(2,6-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS.ClH/c14-9-2-1-3-10(15)12(9)17-13-16-11(7-19-13)8-4-5-18-6-8;/h1-7H,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNSZWBLOPTSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC2=NC(=CS2)C3=COC=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 3-amino-4-chloro-2-methylbenzoate
190367-58-9



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)

![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)

![(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2397249.png)


![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)

![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)
